5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds characterized by a five-membered ring containing nitrogen atoms at non-adjacent positions. This specific compound features a bromine atom, a phenyl group, and a trimethylsilyl-ethoxy-methyl group attached to the imidazole ring, rendering it a versatile intermediate in organic synthesis and medicinal chemistry.
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is classified as:
The synthesis of 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde can be accomplished through several synthetic routes. One prevalent method involves:
These methods are crucial for achieving high yields and purity levels in the synthesized compound.
The molecular structure of 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C₁₆H₂₁BrN₂O₂Si |
Molecular Weight | 381.34 g/mol |
IUPAC Name | 5-bromo-4-phenyl-1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde |
InChI | InChI=1S/C16H21BrN2O2Si/c1-22(2,3)10-9-21-12-19... |
InChI Key | FQZMZGWHSWQXMH-UHFFFAOYSA-N |
Canonical SMILES | CSi(C)CCOCN1C(=NC(=C1Br)C2=CC=CC=C2)C=O |
This structure highlights the unique combination of functional groups that contribute to its chemical reactivity and potential applications .
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is involved in several notable chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science .
The mechanism of action of 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde involves interactions with biological targets:
These interactions suggest potential biological activities that could be explored in drug development .
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde typically appears as a powder or liquid, depending on its form and purity.
Key chemical properties include:
The compound has a moisture content of approximately 5% and should be stored in tightly closed containers to maintain its integrity .
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:
These applications underscore its significance as a versatile compound in both academic research and industrial settings .
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8